

Application Notes: CY5-Peg5-azide bromide for Super-Resolution Microscopy (STORM)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CY5-Peg5-azide bromide

Cat. No.: B15542005

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Introduction

Stochastic Optical Reconstruction Microscopy (STORM) is a powerful super-resolution imaging technique that overcomes the diffraction limit of light microscopy, enabling the visualization of cellular structures at the nanoscale.[1] The precision of STORM imaging is highly dependent on the photophysical properties and labeling density of the fluorophores used. **CY5-Peg5-azide bromide** is a versatile fluorescent probe well-suited for STORM applications due to its small size, bright fluorescence, and capability for covalent labeling through click chemistry.[2][3][4] This document provides detailed application notes and protocols for the use of **CY5-Peg5-azide bromide** in STORM imaging.

The use of small, bioorthogonal chemical groups like azides for labeling minimizes perturbations to the natural biological environment, which can be a limitation when using larger affinity probes like antibodies.[5] **CY5-Peg5-azide bromide**, with its azide functional group, can be efficiently and specifically conjugated to alkyne- or cyclooctyne-modified biomolecules within a cell.[2][6] This allows for the precise labeling of proteins, glycans, and other cellular components for subsequent super-resolution imaging.

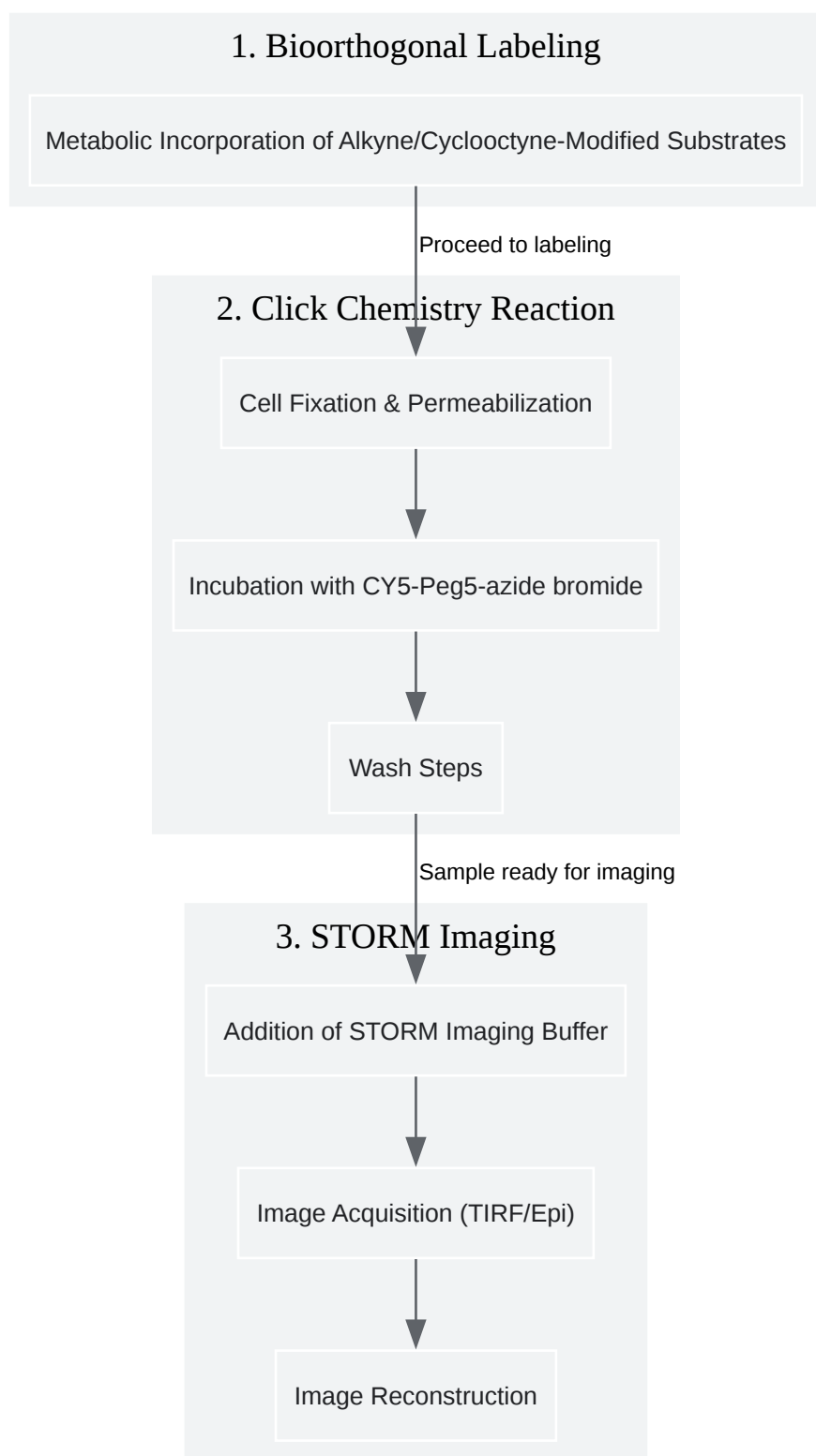
Properties of CY5-Peg5-azide bromide

CY5-Peg5-azide bromide is a cyanine 5 (Cy5) dye functionalized with a 5-unit polyethylene glycol (PEG) spacer and a terminal azide group. The PEG spacer enhances water solubility and minimizes non-specific binding.[3][7]

Property	Value	Reference
Molecular Formula	C ₄₄ H ₆₃ BrN ₆ O ₆	[8]
Molecular Weight	851.91 g/mol	[8]
Excitation Maximum (λ _{ex})	~646 nm	[3][4]
Emission Maximum (λ _{em})	~662 nm	[3][4]
Extinction Coefficient	~250,000 cm ⁻¹ M ⁻¹	[4]
Purity	≥98%	[8]
Solubility	DMSO, DMF, DCM	[3]
Storage	-20°C, protected from light and moisture	[3][8]

Experimental Workflow for STORM Imaging

The general workflow for using **CY5-Peg5-azide bromide** in STORM involves three main stages: metabolic or enzymatic incorporation of a bioorthogonal handle (e.g., an alkyne), click chemistry-based labeling with **CY5-Peg5-azide bromide**, and finally, STORM imaging.



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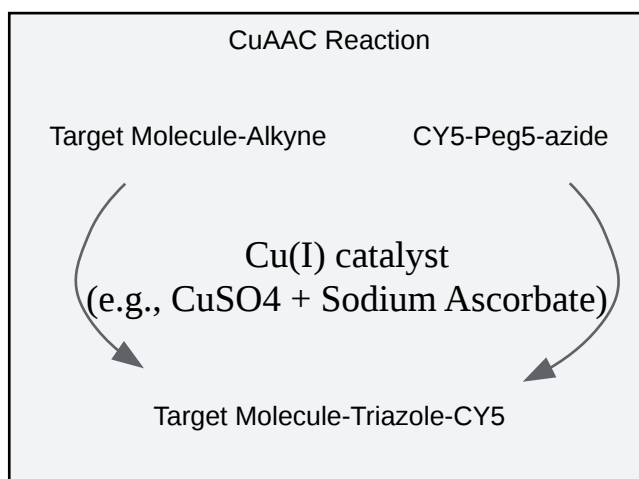
Figure 1: General experimental workflow for STORM imaging using **CY5-Peg5-azide bromide**.

Click Chemistry Labeling with CY5-Peg5-azide bromide

CY5-Peg5-azide bromide can be conjugated to alkyne-modified biomolecules via two primary click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is highly efficient but requires a copper(I) catalyst, which can be cytotoxic, making it suitable primarily for fixed cells.[6]

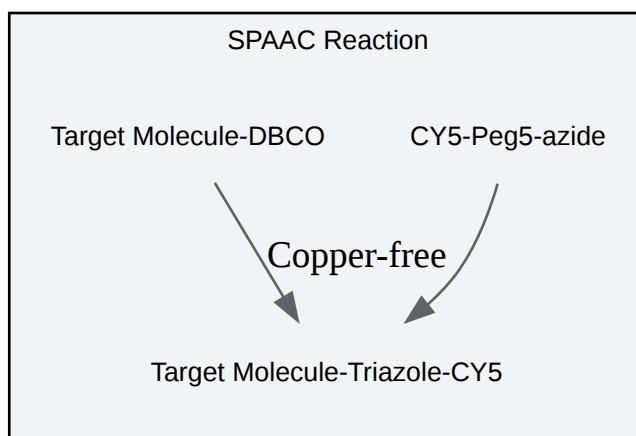


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Figure 2: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne.[2] This method is ideal for live-cell imaging due to its biocompatibility.



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Figure 3: Schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Protocols

The following are example protocols for labeling and imaging. These should be optimized for your specific cell type and target molecule.

Protocol 1: Metabolic Labeling of Cells

This protocol describes the incorporation of an alkyne-modified amino acid, L-azidohomoalanine (AHA), which is an analog of methionine, into newly synthesized proteins.^[5] For SPAAC, an alkyne-modified amino acid would be used.

- **Cell Culture:** Culture cells to the desired confluency on coverslips suitable for microscopy (e.g., 8-well Lab-Tek chambered coverglass).
- **Methionine-Free Medium:** Remove the normal growth medium, wash cells once with pre-warmed PBS, and replace with methionine-free medium.
- **AHA Incubation:** Add L-azidohomoalanine (AHA) to the methionine-free medium at a final concentration of 25-50 μM .
- **Incubation:** Incubate the cells for 4-24 hours at 37°C in a 5% CO₂ incubator to allow for the incorporation of AHA into newly synthesized proteins.

Protocol 2: Cell Fixation and Permeabilization

- Wash: Wash the cells three times with pre-warmed PBS.
- Fixation: Fix the cells with 3-4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- Wash: Wash the cells three times with PBS.
- Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash: Wash the cells three times with PBS.

Protocol 3: CuAAC Labeling with CY5-Peg5-azide bromide

- Prepare Click Reaction Cocktail (Fresh):
 - **CY5-Peg5-azide bromide** (1-5 μM)
 - Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
 - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 μM)
 - Copper(II) sulfate (CuSO_4) (1 mM)
 - Sodium Ascorbate (5 mM) - Add this last to initiate the reaction.
- Labeling: Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
- Wash: Wash the cells three times with PBS containing 0.05% Triton X-100, followed by three washes with PBS.

Protocol 4: STORM Imaging

- Prepare STORM Imaging Buffer (Glox-based):

- Buffer A: 10% (w/v) glucose, 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.
- Buffer B: 0.5 mg/mL glucose oxidase, 40 µg/mL catalase in 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.
- Final Buffer: Mix Buffer A and Buffer B at a 100:1 ratio. Add a reducing agent such as 10 mM 2-mercaptoethanol (MEA).^[1]
- Imaging: Mount the coverslip onto the microscope. Replace the PBS with the freshly prepared STORM imaging buffer.
- Acquisition: Use a super-resolution microscope equipped for STORM. Irradiate the sample with a high-intensity laser (e.g., 647 nm) to induce photoswitching of the Cy5 fluorophores.^[9] Acquire a series of 10,000-50,000 frames at a high frame rate (e.g., 50-100 Hz).^[5]
- Reconstruction: Process the acquired image stack using appropriate STORM analysis software to reconstruct the super-resolved image from the localized single-molecule blinking events.

Considerations and Troubleshooting

- Background Fluorescence: Ensure thorough washing steps to minimize non-specific binding of the dye. Including a blocking step (e.g., with 3% BSA) before labeling may also reduce background.
- Photobleaching: The STORM imaging buffer is crucial for enabling the photoswitching of Cy5 and preventing rapid photobleaching.^[9] Ensure the buffer is freshly prepared.
- Labeling Density: The concentration of the alkyne-modified substrate and the **CY5-Peg5-azide bromide** may need to be optimized to achieve the appropriate labeling density for STORM. Too high a density can make it difficult to resolve individual molecules, while too low a density will result in a poorly reconstructed image.
- Copper Toxicity: For live-cell applications, SPAAC is strongly recommended to avoid the cytotoxic effects of the copper catalyst used in CuAAC.^[6]

By following these guidelines and protocols, researchers can effectively utilize **CY5-Peg5-azide bromide** for high-quality super-resolution imaging of a wide range of biological structures.

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- To cite this document: BenchChem. [Application Notes: CY5-Peg5-azide bromide for Super-Resolution Microscopy (STORM)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542005#application-of-cy5-peg5-azide-bromide-in-super-resolution-microscopy-storm]

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